アトペニン A5

概要

説明

アトペニン A5 は、ミトコンドリア複合体 II(コハク酸-ユビキノンレダクターゼ)の強力かつ高特異的な阻害剤です。これは、ペニシリウム属菌株の培養液から最初に単離されました。 FO-125、そしてさまざまな細胞のATP生成系を阻害することが示されています .

科学的研究の応用

ATPENIN A5 has a wide range of scientific research applications:

作用機序

アトペニン A5 は、コハク酸デヒドロゲナーゼとしても知られるミトコンドリア複合体 II を阻害することで効果を発揮します。この阻害は、電子伝達系を阻害し、活性酸素種の生成につながります。 この化合物は、ミトコンドリアのATP感受性カリウムチャネルも活性化し、心臓保護効果をもたらします . This compound の分子標的は、コハク酸デヒドロゲナーゼの鉄硫黄サブユニット、シトクロム b556 サブユニット、疎水性膜アンカーサブユニット、およびフラボプロテインサブユニットです .

類似化合物の比較

This compound は、ミトコンドリア複合体 II の強力な阻害剤であるアトペニンとして知られる化合物群の一部です。類似の化合物には、以下が含まれます。

アトペニン A4: 同様の生化学的特性を持つ複合体 II の別の強力な阻害剤.

カルボキシン: 効果的な阻害にはより高濃度を必要とする複合体 II 阻害剤.

TTFA(4,4,4-トリフルオロ-1-(2-チエニル)-1,3-ブタンジオン): 複合体 II の別の阻害剤ですが、this compound に比べて力は弱い.

HQNO(2-ヘプチル-4-ヒドロキシキノリン N-オキシド): 生化学的研究で使用される複合体 II 阻害剤.

This compound は、その高い力価と特異性により、科学研究および潜在的な治療用途において貴重なツールとなっています。

生化学分析

Biochemical Properties

Atpenin A5 interacts with mitochondrial complex II, specifically inhibiting the succinate-ubiquinone reductase activity . This interaction is highly selective and potent, with IC50 values of 12 and 3.7 nM for nematode and mammalian mitochondria respectively . The inhibition of mitochondrial complex II by Atpenin A5 leads to the modulation of various biochemical reactions within the cell .

Cellular Effects

Atpenin A5 has been shown to produce detectable levels of reactive oxygen species (ROS) in human cancer cells, while normal cells do not produce these levels . This suggests that Atpenin A5 could potentially be used as a target for developing new anticancer drugs to trigger ROS-mediated selective death of cancer cells . Additionally, Atpenin A5 has been reported to stimulate mitochondrial KATP channels , showing anti-ischemic and cardioprotective effects in vivo .

Molecular Mechanism

The molecular mechanism of Atpenin A5 involves its binding to the quinone-binding site of complex II . This binding inhibits the succinate-ubiquinone reductase activity of the complex, leading to a decrease in the production of ATP by oxidative phosphorylation . Furthermore, Atpenin A5 has been reported to activate the mitochondrial KATP channels , which could contribute to its cardioprotective effects .

Temporal Effects in Laboratory Settings

While specific temporal effects of Atpenin A5 in laboratory settings are not extensively documented, it is known that Atpenin A5 potently and specifically inhibits the succinate-ubiquinone reductase activity of mitochondrial complex II . This suggests that the effects of Atpenin A5 could be long-lasting, given the crucial role of this complex in cellular energy production .

Dosage Effects in Animal Models

Specific dosage effects of Atpenin A5 in animal models are not extensively documented. It is known that Atpenin A5 is a potent inhibitor of mitochondrial complex II, suggesting that its effects could vary with different dosages .

Metabolic Pathways

Atpenin A5 is involved in the metabolic pathway of the mitochondrial respiratory chain, where it inhibits complex II . This complex plays a crucial role in the tricarboxylic acid cycle, a central metabolic pathway in cells . By inhibiting complex II, Atpenin A5 can potentially affect the flux of this metabolic pathway .

Transport and Distribution

The specific transport and distribution mechanisms of Atpenin A5 within cells and tissues are not extensively documented. Given its role as an inhibitor of mitochondrial complex II, it is likely that Atpenin A5 is transported to and distributed within the mitochondria of cells .

Subcellular Localization

Atpenin A5 is localized within the mitochondria, where it interacts with mitochondrial complex II . This subcellular localization is crucial for its role as an inhibitor of this complex, which is embedded in the inner mitochondrial membrane .

準備方法

アトペニン A5 のエナンチオ選択的全合成は、収束的なアプローチによって達成されました。 合成には、5-ヨード-2,3,4,6-テトラアルコキシピリジンと側鎖アルデヒドのカップリング反応が含まれます . 合成経路の主要なステップには、以下が含まれます。

- ホウ酸トリメチルを用いたオルトメタル化/ボリル化、およびメタクロロ過安息香酸を用いた酸化。

- オルトヨウ素化とハロゲン移動反応。

- シャープレスエポキシ化および位置選択的エポキシド開環反応 .

化学反応の分析

アトペニン A5 は、さまざまな化学反応を受けます。これには、以下が含まれます。

酸化: この化合物は、メタクロロ過安息香酸などの一般的な酸化剤を用いて酸化することができます。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。

科学研究への応用

This compound は、幅広い科学研究への応用があります。

類似化合物との比較

ATPENIN A5 is part of a group of compounds known as atpenins, which are potent inhibitors of mitochondrial complex II. Similar compounds include:

ATPENIN A4: Another potent inhibitor of complex II with similar biochemical properties.

Carboxin: A complex II inhibitor that requires higher concentrations for effective inhibition.

TTFA (4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione): Another inhibitor of complex II, but less potent compared to ATPENIN A5.

HQNO (2-heptyl-4-hydroxyquinoline N-oxide): A complex II inhibitor used in biochemical research.

ATPENIN A5 stands out due to its high potency and specificity, making it a valuable tool in scientific research and potential therapeutic applications.

特性

IUPAC Name |

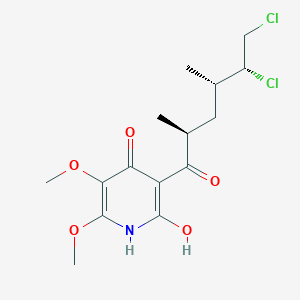

3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-4-hydroxy-5,6-dimethoxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Cl2NO5/c1-7(9(17)6-16)5-8(2)11(19)10-12(20)13(22-3)15(23-4)18-14(10)21/h7-9H,5-6H2,1-4H3,(H2,18,20,21)/t7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVULNOOPECCZRG-CIUDSAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O)C(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[C@H](C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O)[C@H](CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152478 | |

| Record name | Atpenin A5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119509-24-9 | |

| Record name | Atpenin A 5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119509-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atpenin A5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119509249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atpenin A5 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04631 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Atpenin A5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。